methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is an amino acid ester hydrochloride, which plays a significant role in the preparation of novel pharmaceuticals and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride typically involves an esterification reaction. This process includes the reaction of 4-(2-amino-3-hydroxypropyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Halogens, nucleophiles; conditionsvarying depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of biological systems and the development of novel pharmaceuticals.
Industry: In the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the preparation of HCV helicase inhibitors, the compound interacts with the viral helicase enzyme, inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)benzoate hydrochloride
- Methyl 4-amino-3-hydroxybenzoate
- Methyl 4-(hydroxymethyl)benzoate
Uniqueness
Methyl 4-(2-amino-3-hydroxypropyl)benzoate hydrochloride is unique due to its specific structure, which includes both an amino and a hydroxy group on the propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and biological research.
Properties
IUPAC Name |
methyl 4-(2-amino-3-hydroxypropyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-11(14)9-4-2-8(3-5-9)6-10(12)7-13;/h2-5,10,13H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTCXXSVTAOFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.